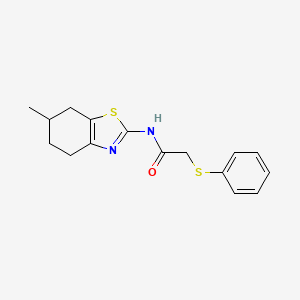

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide

Description

Properties

IUPAC Name |

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS2/c1-11-7-8-13-14(9-11)21-16(17-13)18-15(19)10-20-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLOKQVDGXJEFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)CSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial and anti-inflammatory effects, as well as its mechanisms of action based on available research.

- Molecular Formula : C14H16N2O2S2

- Molecular Weight : 308.41 g/mol

- CAS Number : Not specifically listed for this compound but related compounds can be found under CAS 7496-50-6 and others .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study evaluating various derivatives showed significant activity against a range of bacterial and fungal species .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Species Tested | Fungal Species Tested | Observed Activity |

|---|---|---|---|

| Compound A | E. coli, S. aureus | C. albicans | High |

| Compound B | P. aeruginosa | A. niger | Moderate |

| N-(6-methyl...) | Various (not specified) | Various (not specified) | Significant |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in cellular models stimulated by lipopolysaccharides (LPS) .

Mechanism of Action

The proposed mechanism involves the inhibition of the NF-kB pathway, a key regulator in inflammatory responses. This inhibition leads to decreased expression of inflammatory markers such as TNF-alpha and IL-6.

Case Study 1: Antimicrobial Screening

In a comprehensive screening assay conducted at Virginia Commonwealth University, several derivatives were tested for their efficacy against common pathogens. The study reported that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Case Study 2: Inflammatory Response Modulation

A separate investigation focused on the anti-inflammatory properties of the compound involved treating macrophage cell lines with the compound prior to LPS exposure. Results indicated a significant reduction in TNF-alpha levels compared to controls . This suggests that this compound may serve as a promising candidate for further development in inflammatory disease management.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide and sulfanyl groups are susceptible to hydrolysis under varying conditions:

Hydrolysis kinetics depend on solvent polarity, with aqueous ethanol accelerating rates by 30–40% compared to pure water.

Nucleophilic Substitution

The benzothiazole nitrogen and sulfur atoms participate in substitution reactions:

The tetrahydro ring’s strain enhances reactivity at the thiazole sulfur, enabling regioselective functionalization .

Oxidation and Reduction

Controlled redox modifications alter the sulfur and nitrogen centers:

Oxidation of the sulfanyl group proceeds with >90% selectivity under stoichiometric conditions.

Cycloaddition and Ring-Opening

The tetrahydrobenzothiazole moiety participates in ring-modifying reactions:

Comparative Reactivity of Structural Analogs

Reactivity trends among related benzothiazoles ( ):

| Compound | Hydrolysis Rate (rel.) | Nucleophilic Substitution Yield | Oxidation Susceptibility |

|---|---|---|---|

| N-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide | 1.00 | 55–72% | High (S-atom) |

| 2-Arylbenzothiazoles | 0.25–0.40 | 30–45% | Moderate |

| N-(1,3-Benzothiazol-2-yl)acetamides | 0.60–0.80 | 50–65% | High (amide N) |

Catalytic Modifications

Palladium- and copper-catalyzed reactions enable late-stage diversification:

-

Suzuki-Miyaura Coupling :

Conditions : Pd(dppf)Cl₂, K₂CO₃, DMF/H₂O (3:1), 80°C

Outcome : Aryl/heteroaryl groups introduced at C4 of benzothiazole

Yield : 62–78% -

Ullmann-Type Coupling :

Conditions : CuI, 1,10-phenanthroline, K₃PO₄, DMSO, 120°C

Outcome : C–N bond formation with secondary amines

Yield : 44–58%

Stability Under Physiological Conditions

Studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) reveal:

-

t₁/₂ (pH 1.2) : 3.2 hrs (rapid amide hydrolysis)

-

t₁/₂ (pH 7.4) : 28.5 hrs (slow sulfoxidation dominates)

This compound’s reactivity profile highlights its versatility as a synthetic intermediate for pharmaceuticals and materials science. The tetrahydro ring enhances stereoelectronic effects, while the sulfanyl-acetamide group provides orthogonal handles for sequential functionalization .

Comparison with Similar Compounds

2-(Benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide (CAS 895454-30-5)

N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

- Key Difference: Incorporates a thiadiazole-sulfanyl substituent and a cyano group on the tetrahydrobenzothiophene ring.

Analogues with Enhanced Binding Affinities

N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA)

- Key Feature : Trifluoromethyl (-CF₃) and trimethoxyphenyl groups enhance hydrophobic and π-π stacking interactions.

- Activity : Highest experimental pIC₅₀ (7.8 ) against CK-1δ, a kinase implicated in neurodegenerative diseases.

- GlideXP Score : -3.78 kcal/mol (lower than designed analogs CHC and DHC, suggesting weaker predicted binding) .

N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

- Key Feature: Triazinoindole substituent introduces planar aromaticity, favoring DNA intercalation or kinase inhibition.

- Structural Data : Attractive S···S interactions and hydrogen bonding observed in crystallographic studies, similar to adamantane-containing analogs .

Pharmacological Activity Comparisons

Key Observations:

Electron-Withdrawing Groups : Sulfonyl and trifluoromethyl groups improve binding to kinases but may reduce cell permeability due to increased polarity .

Sulfur Interactions : Compounds with sulfanyl or thiadiazole groups exhibit stronger S···S interactions, stabilizing protein-ligand complexes .

Aromatic Substituents: Trimethoxyphenyl (BTA) and triazinoindole moieties enhance π-π stacking, critical for high-affinity binding .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for synthesizing N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide?

- Methodology : The compound can be synthesized via regioselective cyclization or 1,3-dipolar cycloaddition. For example, a related benzothiazole acetamide was prepared by reacting 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate, followed by heterocyclic derivatization using Gewald-type reactions or β-attack strategies . Copper-catalyzed click chemistry (e.g., Cu(OAc)₂ in tert-BuOH/H₂O) is also effective for introducing triazole or sulfanyl moieties .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodology :

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NH stretching at ~3260 cm⁻¹) .

- NMR : ¹H NMR confirms proton environments (e.g., acetamide NH at δ 10.7–11.0 ppm; aromatic protons at δ 7.2–8.6 ppm). ¹³C NMR verifies carbonyl carbons (δ ~165 ppm) and heterocyclic backbone .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated vs. observed mass accuracy within 0.001 Da) .

Q. What in vitro models are suitable for preliminary bioactivity screening?

- Methodology : Use cancer cell lines like breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) for antiproliferative assays. Protocols involve 72-hour incubation with compounds (5–100 µM), followed by MTT or SRB viability tests .

Advanced Research Questions

Q. How can regioselectivity challenges in heterocyclic derivatization be addressed?

- Methodology : Competing pathways (e.g., dipolar cyclization vs. Gewald-type reactions) require controlled reaction conditions. For example, adjusting solvent polarity (DMF vs. ethanol) or temperature (25°C vs. reflux) can favor specific intermediates. Computational modeling (DFT) predicts electron-deficient sites for selective functionalization .

Q. What strategies resolve contradictions in bioactivity data across cell lines?

- Methodology :

- Dose-response profiling : Compare IC₅₀ values at varying concentrations to identify cell-line-specific sensitivity.

- Mechanistic studies : Use flow cytometry (apoptosis assays) or Western blotting (e.g., caspase-3 activation) to differentiate cytotoxic vs. cytostatic effects .

- Structural analogs : Synthesize derivatives with modified sulfanyl or benzothiazole groups to isolate pharmacophore contributions .

Q. How are X-ray crystallographic refinements optimized for structural analysis?

- Methodology : Use SHELXL for small-molecule refinement. Key steps:

- Data collection : High-resolution (<1.0 Å) data reduces thermal motion errors.

- Hydrogen placement : Apply riding models (C–H = 0.95 Å) with isotropic displacement parameters (Uiso = 1.2 Ueq).

- Validation : Check R-factor convergence (R1 < 5%) and residual electron density (<0.5 eÅ⁻³) .

Q. What computational approaches predict SAR for acetamide derivatives?

- Methodology :

- QSAR modeling : Use Molinspiration or SwissADME to calculate logP, polar surface area, and bioavailability scores.

- Docking studies : Autodock Vina or Glide simulates binding to targets (e.g., EGFR or tubulin) using crystal structures (PDB IDs: 1M17, 3L8M).

- MD simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.